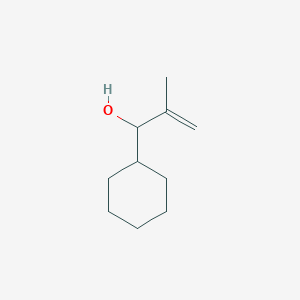

1-Cyclohexyl-2-methyl-2-propen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2-methyl-2-propen-1-ol is a tertiary alcohol featuring a cyclohexyl group attached to a propenol backbone with a methyl substituent at the β-position of the alkene. Its molecular formula is C₁₀H₁₈O, and its structure combines lipophilicity from the cyclohexyl moiety with reactivity from the allylic alcohol and alkene groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular characteristics of 1-Cyclohexyl-2-methyl-2-propen-1-ol and related compounds:

Key Observations:

Chain Length and Reactivity : The butenyl chain in (2E)-1-Cyclohexyl-2-buten-1-ol provides a longer conjugated system, which may increase stability in polymerization or electrophilic addition reactions compared to the propenyl analog.

Functional Group Modulation : Carvyl propionate’s ester group enhances lipophilicity, making it suitable for fragrance applications , whereas the free alcohol group in this compound could facilitate hydrogen bonding or derivatization.

Ring Unsaturation: Cyclohexenol derivatives (e.g., 1-Methyl-4-isopropyl-2-cyclohexen-1-ol) exhibit reduced ring strain and increased conjugation compared to saturated cyclohexyl analogs, affecting their stability and reactivity.

Solubility and Lipophilicity

- 1-Cyclohexyl-2-propen-1-ol : The absence of a methyl group may slightly increase water solubility compared to the methylated derivative, though both remain predominantly lipophilic due to the cyclohexyl group .

- Carvyl propionate : The ester group further reduces polarity, enhancing compatibility with hydrophobic matrices (e.g., perfumes) .

Reactivity

- Alcohol vs. Ester : The free hydroxyl group in this compound is more reactive toward oxidation or esterification than Carvyl propionate’s ester .

- Alkene Position : The methyl-substituted propenyl group may favor electrophilic addition at the less hindered alkene position, whereas butenyl analogs offer multiple reactive sites .

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-cyclohexyl-2-methylprop-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)9-6-4-3-5-7-9/h9-11H,1,3-7H2,2H3 |

InChI Key |

PPSDVAOWFJXKJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(C1CCCCC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.